molecular formula C7H11NO2 B2982885 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid CAS No. 1458185-72-2

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid

Cat. No.: B2982885
CAS No.: 1458185-72-2
M. Wt: 141.17
InChI Key: DKSNSVVXHYJPHG-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid (CAS 1458185-72-2) is a high-value bicyclic building block of significant interest in pharmaceutical research and advanced organic synthesis. This compound features a rigid, bridged nitrogen-containing scaffold that is highly effective for constraining the geometry of potential drug molecules. The 2-azabicyclo[2.2.1]heptane core is a privileged structure in medicinal chemistry, used to develop novel therapeutics with improved target selectivity and metabolic stability . The carboxylic acid functional group at the 6-position provides a versatile handle for synthetic elaboration, allowing researchers to readily conjugate this constrained scaffold to other molecular fragments via amide bond formation or further functional group interconversion . This compound is formally classified as For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers value this specific stereochemically-defined scaffold for constructing complex molecules with potential biological activity, particularly in the development of protease inhibitors, receptor modulators, and other targeted therapies . The molecular formula is C7H11NO2 and it has a molecular weight of 141.17 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)5-1-4-2-6(5)8-3-4/h4-6,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSNSVVXHYJPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(=O)O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid typically involves the use of cyclopentenes as starting materials. A palladium-catalyzed 1,2-aminoacyloxylation reaction is one of the methods used to synthesize oxygenated derivatives of this compound . The reaction proceeds efficiently with a broad array of substrates, allowing for the creation of a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for oxidation reactions and various reducing agents for reduction reactions . The conditions for these reactions vary depending on the desired outcome but often involve specific temperature and pH ranges to optimize the reaction efficiency .

Major Products Formed

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex bicyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Table 1: Structural Comparison of 2-Azabicyclo[2.2.1]heptane-6-carboxylic Acid and Analogues

Compound Name Bicyclic System Substituents Key Features Applications
This compound [2.2.1] -COOH at C6 Rigid scaffold, chiral centers at C3 and C6 DPP-4 inhibitors (e.g., Neogliptin)
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1] -COOH at C3 Exo/endo isomerism; Boc-protected forms used in peptide synthesis Asymmetric aldol catalysts
2-Azabicyclo[3.2.1]octane derivatives [3.2.1] Variable (e.g., -NH2, -COOR) Expanded ring system via Mitsunobu reaction; enhanced conformational flexibility Ligands for metal catalysis
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Sulfur atom at C4, -COOH at C2 β-lactam antibiotic core (e.g., cephalosporins) Antibacterial agents
6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1] -COOH at C3, -F at C6 Electron-withdrawing fluorines enhance metabolic stability Drug discovery intermediates
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., 2-azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride) exhibit improved aqueous solubility for drug formulation .
  • Thermal Stability : Boc-protected derivatives (e.g., (-)-1b) show higher melting points (92–100°C) compared to racemic analogues (55–59°C) .

Research Implications and Commercial Availability

  • Pharmaceutical Relevance : Derivatives like (1R,3S,4S)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 291775-59-2) are critical intermediates in antiviral drug synthesis .
  • Commercial Suppliers: CymitQuimica and Santa Cruz Biotechnology offer hydrochloride salts (e.g., sc-341425) at prices ranging from $3,525/250 mg to $8,550/1 g .

Biological Activity

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid is a bicyclic compound with significant potential in biological applications, particularly in medicinal chemistry. Its unique structure allows for various interactions with biological targets, making it a subject of interest in drug development and enzyme inhibition studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₁NO₂
  • Molecular Weight : 141.17 g/mol
  • Structural Features : The compound features a bicyclic structure that contributes to its reactivity and biological activity.

Table 1: Structural Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundBicyclic structure with carboxylic acidPotential enzyme inhibitor
3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acidBicyclic structure with tert-butoxy groupDifferent stereochemistry affects reactivity
exo-2-(tert-butoxy)carbonyl)-2-azabicyclo[3.1.0]hexaneSimilar bicyclic frameworkUsed in peptide synthesis

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves the cleavage of protective groups under acidic conditions, allowing the active amine group to engage with biological targets, potentially inhibiting enzyme activity or modulating receptor functions.

Research Findings

Recent studies have explored the compound's potential as a DPP-4 (dipeptidyl peptidase-4) inhibitor, which is relevant for treating hyperglycemia in diabetes management. The incorporation of the bicyclic moiety has shown promising results in enhancing the inhibitory activity against DPP-4 enzymes, leading to improved glycemic control in preclinical models .

Case Study: DPP-4 Inhibition

In a study focused on the design and synthesis of novel DPP-4 inhibitors, compounds derived from 2-Azabicyclo[2.2.1]heptane were evaluated for their efficacy in lowering blood glucose levels. Molecular modeling predicted strong binding affinities, and subsequent in vitro assays confirmed that these compounds effectively inhibited DPP-4 activity, showcasing their potential as therapeutic agents for diabetes management .

Potential Applications

The compound is being investigated for various applications, including:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Drug Development : As a scaffold for designing new pharmacological agents.
  • Biological Research : Studying protein-ligand interactions and enzyme mechanisms.

Q & A

Q. Table 1. Synthetic Intermediates and Conditions

Intermediate TypeReaction ConditionsYield Range (%)Reference
β-Lactam precursorBasic pH, 0–5°C45–60
Cr(III) complexAqueous ethanol, reflux70–85
Exo-cyclic amineAnhydrous DCM, RT50–65

Which analytical techniques are most effective for confirming the structural and stereochemical integrity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : ¹H NMR (δ 3.8–4.2 ppm for bridgehead protons) and ¹³C NMR map the bicyclic framework .
  • Chiral HPLC : Cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol resolve enantiomers, validated against pharmacopeial standards .
  • X-ray crystallography : Provides unambiguous stereochemical assignment, especially for novel derivatives .
  • FTIR spectroscopy : Identifies carboxylic acid C=O (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. Table 2. Analytical Parameters for Structural Characterization

TechniqueKey ParametersApplication ExampleReference
¹H NMRδ 3.8–4.2 (bridgehead H)Bicyclic proton assignment
Chiral HPLCCellulose column, hexane/IPAEnantiomeric excess
HRMSm/z calculated vs. observedMolecular ion confirmation

How can researchers optimize the enantiomeric purity of this compound during large-scale synthesis?

Answer:
Strategies include:

  • Asymmetric catalysis : (R)-proline as a catalyst achieves >90% enantiomeric excess (ee) at 25°C .
  • Kinetic resolution : Lipase PS preferentially hydrolyzes undesired enantiomers at pH 7.0 .
  • Simulated Moving Bed (SMB) chromatography : Chiral stationary phases (e.g., Chiralpak AD) yield >99% ee but require solvent optimization .
  • Crystallization : Low temperatures (-20°C) and aqueous ethanol enhance crystal lattice formation of the desired enantiomer .

Q. Table 3. Optimization Strategies for Enantiomeric Purity

StrategyConditionsee AchievedReference
Asymmetric catalysis(R)-proline, 25°C>90%
Kinetic resolutionLipase PS, pH 7.085–92%
SMB chromatographyChiralcel OD-H, hexane/EtOH>99%

What methodological considerations are critical when reconciling discrepancies in biological activity data among studies on derivatives of this compound?

Answer:
Key factors include:

  • Compound purity : Use HPLC with pharmacopeial standards (e.g., 6-Aminopenicillanic Acid, CAS 551-16-6) to ensure >95% purity .
  • Assay standardization : Maintain pH 7.4, 37°C incubation, and ≤1% DMSO to mimic physiological conditions .
  • Stereochemical validation : Circular dichroism (CD) spectroscopy detects enantiomeric impurities that alter receptor binding .
  • Collaborative studies : Inter-laboratory protocols with identical compound batches reduce variability .

Q. Table 4. Sources of Data Variability and Mitigation

Source of VariabilityMitigation StrategyReference
Compound purityHPLC with EP reference standards
Stereochemical varianceChiral chromatography and CD spectroscopy
Assay conditionsStandardized pH, temperature, and solvents

How is the purity of this compound assessed in accordance with pharmacopeial standards?

Answer:

  • HPLC : Compare retention times with European Pharmacopoeia (EP) standards like L-Amoxicillin (CAS 26889-93-0) .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., C7H12ClNO2 for hydrochloride salt, MW 177.63) .
  • Impurity profiling : Detect dimeric impurities (e.g., 6-APA dimer, MW 432.51) via gradient elution methods .

Q. Table 5. Reference Standards for Purity Assessment

CompoundCAS NumberMolecular FormulaPurityReference
6-Aminopenicillanic Acid551-16-6C8H12N2O3SEP Standard
L-Amoxicillin26889-93-0C16H19N3O5SEP Standard
6-APA Dimer-C16H24N4O6S2Research

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